sodium;2-trimethylsilylethanesulfonate

Description

Historical Evolution of Organosilicon Sulfonates in Synthetic Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comsbfchem.comwikipedia.orgrichsilicone.com This marked the inception of a field that would grow to have a profound impact on various scientific and industrial sectors. sbfchem.com In the early 20th century, Frederic Kipping's extensive research laid much of the groundwork for understanding the synthesis and properties of a wide array of organosilicon compounds, and he is credited with coining the term "silicone". wikipedia.org

The development of organosilicon compounds expanded significantly during World War II, finding use in applications requiring high thermal stability and water repellency. sbfchem.comsbfchem.com The introduction of sulfonate groups into organosilicon molecules was a logical progression, leveraging the well-known ability of sulfonates to act as good leaving groups in chemical reactions. This combination gave rise to a versatile class of reagents.

The 2-(trimethylsilyl)ethanesulfonyl (SES) group, in particular, has been recognized as a valuable protecting group for amines in organic synthesis. orgsyn.orgorgsyn.orgresearchgate.net Sulfonamides are known for their high stability, but this can also make the removal of the protecting group challenging. The SES group offers a favorable balance, providing the necessary stability during multi-step syntheses while allowing for removal under relatively mild conditions, often using a fluoride (B91410) source. orgsyn.orgorgsyn.orgresearchgate.net This has made the corresponding 2-(trimethylsilyl)ethanesulfonyl chloride a key reagent for introducing this functional group. orgsyn.orgorgsyn.orgchembk.comsigmaaldrich.com

Structural Characteristics and Chemical Relevance of the 2-(Trimethylsilyl)ethanesulfonate Moiety

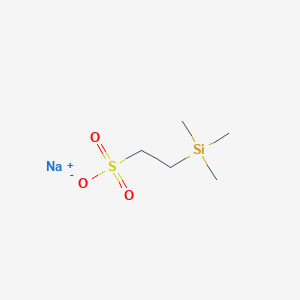

The chemical compound sodium 2-(trimethylsilyl)ethanesulfonate consists of a sodium cation and the 2-(trimethylsilyl)ethanesulfonate anion. The structure of the anion is characterized by a central two-carbon ethane (B1197151) chain. One end of this chain is attached to a trimethylsilyl (B98337) (TMS) group, (CH₃)₃Si-, and the other end is bonded to a sulfonate group, -SO₃⁻.

The chemical relevance of this arrangement is multifaceted. The trimethylsilyl group is bulky and electron-donating. The bond between silicon and carbon is longer and weaker than a carbon-carbon bond, and silicon is more electropositive than carbon. These factors contribute to the "beta-silicon effect," where the silicon atom stabilizes a developing positive charge on the beta-carbon atom.

The sulfonate group is highly polar and an excellent leaving group, a property frequently exploited in organic synthesis. The combination of the TMS group and the sulfonate group in the 2-(trimethylsilyl)ethanesulfonyl moiety makes it a useful functional group in its own right, particularly as a protecting group for amines, as discussed in the previous section. orgsyn.orgorgsyn.orgresearchgate.net The stability of the silicon-carbon bond under many reaction conditions, paired with its selective cleavage, often with fluoride ions, provides a powerful tool for synthetic chemists. orgsyn.orgorgsyn.org

Overview of Key Academic Research Domains Involving the Compound

The primary and most widespread application of sodium 2-(trimethylsilyl)ethanesulfonate is as an internal standard for proton nuclear magnetic resonance (¹H NMR) spectroscopy, especially in aqueous solutions (D₂O). orgsyn.orgtcichemicals.com In this context, it is often referred to by the acronym DSS.

In ¹H NMR, the nine protons of the three methyl groups of the trimethylsilyl moiety produce a single, sharp resonance signal. By convention, this signal is set to a chemical shift of 0.0 parts per million (ppm). This provides a precise reference point against which the chemical shifts of all other protons in the sample can be measured.

The utility of DSS as an NMR standard is enhanced by several key properties:

High solubility in water: This makes it ideal for biological and other aqueous samples.

Chemical inertness: It does not typically react with the sample being analyzed.

Single, sharp signal: The nine equivalent protons give a strong signal that is easy to identify and does not overlap with many other signals.

A closely related compound, sodium 3-(trimethylsilyl)propionate-d4 (TSP), is also used as an NMR standard. While both are effective, the chemical shift of the reference signal in DSS is less sensitive to temperature changes compared to TSP.

The use of sodium salts of organosilicon compounds extends to other nuclei as well. For instance, 23Na NMR is a technique used to study sodium ions in various environments, including biomolecular systems, and can provide insights into the mobility of these ions. nih.gov

Significance and Future Outlook in Specialized Chemical Disciplines

The significance of sodium 2-(trimethylsilyl)ethanesulfonate is firmly rooted in its role as a fundamental tool in analytical chemistry, particularly for NMR spectroscopy. As researchers delve into increasingly complex biological systems, such as studying proteins and metabolites, the need for accurate and reliable internal standards like DSS remains paramount.

Future research involving DSS will likely focus on refining its application and understanding any potential subtle interactions with complex biomolecules that might influence the precision of NMR measurements.

Beyond its analytical applications, the broader family of compounds containing the 2-(trimethylsilyl)ethanesulfonyl (SES) group will continue to be relevant in synthetic organic chemistry. The SES group is a valuable tool for the protection of amines, enabling the synthesis of complex molecules. orgsyn.orgorgsyn.orgresearchgate.net The development of new synthetic methodologies that utilize the unique reactivity of the SES group is an ongoing area of research. This includes its use in reactions such as nucleophilic substitutions, cyclizations, and as a precursor for other functional groups. orgsyn.orgsigmaaldrich.com The versatility of the SES group ensures its continued importance in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.

Properties

IUPAC Name |

sodium;2-trimethylsilylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O3SSi.Na/c1-10(2,3)5-4-9(6,7)8;/h4-5H2,1-3H3,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHUMJJXIKNLAH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NaO3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Sodium 2 Trimethylsilyl Ethanesulfonate

Direct Synthesis of Sodium 2-(Trimethylsilyl)ethanesulfonate

The most common and efficient method for preparing sodium 2-(trimethylsilyl)ethanesulfonate involves the direct addition of a bisulfite salt to a vinylsilane precursor. This approach is favored for its reliability and the commercial availability of the starting materials.

Radical Addition Reactions: Mechanism and Optimization

The cornerstone of sodium 2-(trimethylsilyl)ethanesulfonate synthesis is a free-radical chain reaction. This process involves the addition of a bisulfite radical to an alkene, in this case, vinyltrimethylsilane (B1294299). The reaction is initiated by a radical initiator, which starts a self-propagating chain of events leading to the desired product.

The synthesis commences with vinyltrimethylsilane, an organosilicon compound featuring a vinyl group attached to a trimethylsilyl (B98337) group. orgsyn.org This precursor is reacted with a solution of sodium bisulfite. orgsyn.org The choice of vinyltrimethylsilane is critical as the trimethylsilyl group ultimately becomes a key feature of the final product, influencing its reactivity and utility in subsequent chemical transformations.

The initiation of the radical chain reaction is crucial for the synthesis to proceed. This is typically accomplished by employing a radical initiator, a compound that can readily decompose to form free radicals upon heating. orgsyn.org Tert-butyl peroxybenzoate is a commonly used initiator for this transformation. orgsyn.org Upon thermal decomposition, tert-butyl peroxybenzoate generates reactive radicals that can then abstract a hydrogen atom from the bisulfite, generating the sulfonyl radical which subsequently adds to the vinyl group of vinyltrimethylsilane. orgsyn.org The use of tert-butyl perbenzoate has been shown to provide the desired sodium 2-(trimethylsilyl)ethanesulfonate in high yield. orgsyn.org

The general mechanism for the radical addition is as follows:

Initiation: The initiator (e.g., tert-butyl peroxybenzoate) decomposes upon heating to form initial radicals.

Propagation Step 1: The initiator radical abstracts a hydrogen atom from sodium bisulfite (NaHSO₃) to generate a sulfite (B76179) radical anion (•SO₃⁻).

Propagation Step 2: The sulfite radical adds to the less substituted carbon of the vinyltrimethylsilane double bond. This anti-Markovnikov addition results in the formation of a more stable secondary carbon-centered radical.

Propagation Step 3: The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of sodium bisulfite, forming the desired 2-(trimethylsilyl)ethanesulfonate product and regenerating the sulfite radical to continue the chain reaction.

Termination: The reaction is terminated when two radicals combine.

A typical laboratory-scale synthesis involves heating a suspension of vinyltrimethylsilane and sodium bisulfite in an aqueous solution in the presence of tert-butyl peroxybenzoate. orgsyn.org The reaction is generally conducted under an inert atmosphere, such as argon, to prevent unwanted side reactions with atmospheric oxygen. orgsyn.org The temperature is maintained at a level sufficient to induce the decomposition of the radical initiator, often around 50°C. orgsyn.org

For larger-scale industrial production, several factors would need to be carefully considered. These include efficient heat transfer to maintain a consistent reaction temperature throughout a larger reactor volume, effective mixing to ensure homogeneity of the suspension, and the safe handling and storage of the peroxide initiator. The isolation of the product, which involves concentration and precipitation, would also need to be optimized for large-scale operations. orgsyn.org

Alternative Synthetic Routes and Methodological Comparisons

While the radical addition of sodium bisulfite to vinyltrimethylsilane is the most prominent synthetic route, an alternative preparation of the downstream derivative, 2-(trimethylsilyl)ethanesulfonyl chloride, has been reported from β-trimethylsilylethylmagnesium chloride and sulfuryl chloride. orgsyn.org However, this method is noted to be less convenient. orgsyn.org

Another approach involves the conversion of the sodium salt to the corresponding sulfonic acid via ion exchange chromatography, followed by reaction with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. orgsyn.org A notable drawback of this method is the potential formation of the sulfonic anhydride (B1165640) as a significant byproduct. orgsyn.org Treating the sodium salt directly with triphenylphosphine (B44618) and sulfuryl chloride also provides the sulfonyl chloride. orgsyn.org

| Synthetic Route | Precursors | Reagents | Key Advantages | Key Disadvantages |

| Direct Radical Addition | Vinyltrimethylsilane, Sodium Bisulfite | Tert-butyl peroxybenzoate | High yield, direct formation of the sodium salt. orgsyn.org | Requires careful control of radical reaction conditions. |

| From Grignard Reagent | β-trimethylsilylethylmagnesium chloride | Sulfuryl chloride | Alternative to radical pathway. | Considered less convenient. orgsyn.org |

| From Sulfonic Acid | Sodium 2-(trimethylsilyl)ethanesulfonate | Ion exchange resin, PCl₅ | Avoids direct use of radical initiators. | Can lead to sulfonic anhydride formation. orgsyn.org |

| From Sodium Salt with PPh₃/SO₂Cl₂ | Sodium 2-(trimethylsilyl)ethanesulfonate | Triphenylphosphine, Sulfuryl chloride | Direct conversion from the salt. orgsyn.org | Requires handling of phosphorus and sulfur reagents. |

Derivatization Strategies from the Sodium 2-(Trimethylsilyl)ethanesulfonate Core

The primary utility of sodium 2-(trimethylsilyl)ethanesulfonate lies in its conversion to more reactive derivatives, most notably 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl). This transformation is a critical step that opens up a wide range of synthetic possibilities.

The conversion of the sodium salt to the sulfonyl chloride is commonly achieved by reacting it with thionyl chloride (SOCl₂) or phosphorus pentachloride. orgsyn.orgchembk.com Once formed, SES-Cl serves as a versatile reagent for the introduction of the 2-(trimethylsilyl)ethanesulfonyl (SES) group onto various functional groups, particularly amines. orgsyn.orgchemimpex.com

Key derivatization reactions of SES-Cl include:

Formation of Sulfonamides: SES-Cl reacts readily with primary and secondary amines in the presence of a base to form SES-sulfonamides. orgsyn.org The SES group acts as a protecting group for amines that is stable under a variety of reaction conditions but can be removed under relatively mild, fluoride-mediated conditions. orgsyn.org

Synthesis of SES-Azide: Reaction of SES-Cl with sodium azide (B81097) (NaN₃) yields 2-(trimethylsilyl)ethanesulfonyl azide (SES-N₃). orgsyn.org This derivative is useful in metal-catalyzed aziridination reactions and alkyne-azide 1,3-dipolar cycloadditions. orgsyn.org

Preparation of SES-Amide: SES-Cl can be converted to 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES-NH₂) by reaction with ammonia (B1221849). orgsyn.org SES-NH₂ is employed in palladium-catalyzed sulfonamidation reactions. orgsyn.org

These derivatization strategies highlight the importance of sodium 2-(trimethylsilyl)ethanesulfonate as a precursor to a family of valuable synthetic building blocks.

| Derivative | Precursor | Reagents | Key Applications |

| 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) | Sodium 2-(trimethylsilyl)ethanesulfonate | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Synthesis of sulfonamides, SES-azide, and SES-amide. orgsyn.orgorgsyn.org |

| SES-Sulfonamides | 2-(Trimethylsilyl)ethanesulfonyl chloride | Primary or secondary amines, base | Amine protection. orgsyn.org |

| 2-(Trimethylsilyl)ethanesulfonyl azide (SES-N₃) | 2-(Trimethylsilyl)ethanesulfonyl chloride | Sodium azide (NaN₃) | Aziridination reactions, cycloadditions. orgsyn.org |

| 2-(Trimethylsilyl)ethanesulfonamide (SES-NH₂) | 2-(Trimethylsilyl)ethanesulfonyl chloride | Ammonia | Palladium-catalyzed sulfonamidations. orgsyn.org |

Preparation of 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl)

2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) is a key intermediate synthesized from sodium 2-(trimethylsilyl)ethanesulfonate. orgsyn.org It is a versatile reagent used for introducing the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group onto primary and secondary amines. orgsyn.orgorgsyn.org The SES group is valued for its stability across a wide range of reaction conditions and its relatively mild removal, typically with a fluoride (B91410) source. orgsyn.org

The most efficient conversion of sodium 2-(trimethylsilyl)ethanesulfonate to SES-Cl involves the use of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.org In this process, the sodium sulfonate salt is cooled and treated with an excess of thionyl chloride. The slow, dropwise addition of DMF to this mixture is critical; it generates the Vilsmeier-Haack reagent in situ. orgsyn.org This reagent is highly effective at catalyzing the transformation of the sulfonate salt into the corresponding sulfonyl chloride. orgsyn.org

A significant challenge in the synthesis of sulfonyl chlorides from sulfonate salts is the competing formation of sulfonic anhydride. orgsyn.org Alternative methods, such as using phosphorus pentachloride (PCl₅), often lead to substantial amounts of this anhydride byproduct. orgsyn.org The advantage of the SOCl₂/DMF method is its ability to minimize the formation of the sulfonic anhydride, resulting in a crude product with a much higher ratio of the desired sulfonyl chloride. orgsyn.org The reaction proceeds via the conversion of the relatively unreactive sulfonate salt into a more reactive species by the Vilsmeier-Haack reagent, which is then readily chlorinated.

The choice of reagents has a profound impact on the yield and purity of the resulting 2-(trimethylsilyl)ethanesulfonyl chloride. Several methods have been explored, each with distinct advantages and disadvantages. The use of thionyl chloride with a DMF catalyst is a preferred method, providing a good yield of SES-Cl while minimizing byproduct formation. orgsyn.org

Other reported synthetic routes include the reaction of the corresponding β-trimethylsilylethanesulfonic acid with PCl₅, or the treatment of the sodium or triethylammonium (B8662869) sulfonate salt with triphenylphosphine (PPh₃) and sulfuryl chloride (SO₂Cl₂). orgsyn.org A synthesis starting from β-trimethylsilylethylmagnesium chloride and sulfuryl chloride has also been documented, albeit with a moderate yield. orgsyn.org The efficiency of the conversion to SES-Cl can also be influenced by the synthesis of the starting sodium salt itself; for instance, the choice of radical initiator in the preparation of the salt can affect the yield of the final sulfonyl chloride. orgsyn.org

| Reagent(s) | Substrate | Reported Yield | Notes | Reference |

|---|---|---|---|---|

| SOCl₂ / DMF (catalyst) | Sodium 2-(trimethylsilyl)ethanesulfonate | ~68-77% | Minimizes sulfonic anhydride formation. The crude product contains an approximate 11:1 ratio of sulfonyl chloride to anhydride. | orgsyn.org |

| PCl₅ in CCl₄ | Sodium 2-(trimethylsilyl)ethanesulfonate | Not specified, but significant byproduct | Disadvantage is the formation of a 2-4:1 mixture of sulfonyl chloride and sulfonic anhydride. | orgsyn.org |

| PPh₃ / SO₂Cl₂ | Sodium 2-(trimethylsilyl)ethanesulfonate | 62% | Provides an alternative route to the sulfonyl chloride. | orgsyn.org |

| PPh₃ / SO₂Cl₂ | Triethylammonium 2-(trimethylsilyl)ethanesulfonate | 79% | Higher yield compared to using the sodium salt with the same reagents. | orgsyn.org |

| SO₂Cl₂ | β-trimethylsilylethylmagnesium chloride | 50% | Synthesizes SES-Cl from a Grignard reagent. | orgsyn.org |

Synthesis of 2-(Trimethylsilyl)ethanesulfonamide (SES-NH₂)

2-(Trimethylsilyl)ethanesulfonamide (SES-NH₂) is another important derivative prepared from SES-Cl. orgsyn.org It serves as a valuable reagent for introducing a protected nitrogen group into molecules, particularly in metal-catalyzed reactions like palladium-catalyzed sulfonamidations of aryl and heteroaryl halides. orgsyn.org

The synthesis of SES-NH₂ from SES-Cl is a straightforward aminolysis reaction. orgsyn.org This transformation involves the nucleophilic attack of an ammonia source on the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is displaced as a leaving group, resulting in the formation of the stable sulfonamide. Two common methods have been reported for this conversion: the reaction of 2-(trimethylsilyl)ethanesulfonyl chloride with either anhydrous ammonia or aqueous ammonium (B1175870) hydroxide. orgsyn.org

The preparation of SES-NH₂ is described as an easy and efficient process. orgsyn.org While specific yields are not always detailed in broader literature, the reaction is generally high-yielding due to the high reactivity of the sulfonyl chloride towards aminolysis. The purity of the resulting sulfonamide is crucial for its subsequent use in sensitive catalytic reactions. Standard purification techniques, such as recrystallization or column chromatography, can be employed to obtain SES-NH₂ of high purity, ensuring the removal of any unreacted starting material or inorganic salts.

Exploration of Other Functionalized Derivatives for Specific Research Applications

Beyond SES-Cl and SES-NH₂, other functionalized derivatives of the 2-(trimethylsilyl)ethanesulfonyl group have been developed for specialized applications in synthetic chemistry. These derivatives leverage the unique properties of the SES group for use in polymerization, asymmetric synthesis, and the formation of complex molecular architectures.

| Derivative Name | Synthesis Method | Research Application | Reference |

|---|---|---|---|

| 2-(Trimethylsilyl)ethanesulfonyl azide (SES-N₃) | Reaction of SES-Cl with sodium azide (NaN₃) in acetone. | Used in metal-catalyzed asymmetric aziridination of alkenes and in 1,3-dipolar cycloadditions with alkynes. It can offer higher enantioselectivity than other sulfonyl azides. | orgsyn.org |

| N-Acyl-SES-sulfonimides | A one-pot, three-step sequence from carboxylic acids and SES-N₃. | Serve as intermediates that can be N-alkylated, with subsequent selective removal of the SES group under mild conditions. | orgsyn.org |

| N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz) | Reaction of SES-Cl with 2-methyl-aziridine. | Acts as a monomer for controlled anionic ring-opening polymerization (AROP) to synthesize novel polymers like poly(SES-MeAz). | osti.gov |

| 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | Prepared from 2-(trimethylsilyl)ethanol (B50070) and trichloroacetonitrile. | Used as a reagent for forming 2-(trimethylsilyl)ethyl (TMSE) esters from carboxylic acids under neutral, thermal conditions, proceeding through a β-silyl carbocation intermediate. | mdpi.com |

Advanced Applications in Organic Synthesis: the 2 Trimethylsilyl Ethanesulfonyl Ses Protecting Group

Fundamental Role of the SES Group in Amine Protection.researchgate.netsigmaaldrich.com

The primary function of the SES group is to temporarily mask the reactivity of amine functionalities, preventing them from undergoing unwanted side reactions during a multi-step synthesis. sigmaaldrich.com Sulfonamides are recognized as one of the most stable types of amine protecting groups, capable of withstanding a broad spectrum of reaction conditions. orgsyn.org The SES group, introduced by Weinreb in 1986, provides this stability while circumventing the common difficulty of cleavage associated with other sulfonyl protecting groups. acs.org

Selective Protection of Primary and Secondary Amines.researchgate.net

The SES group can be efficiently installed on both primary and secondary amines. orgsyn.org The standard procedure involves the reaction of the amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in the presence of a base. orgsyn.org Common bases used for this transformation include tertiary amines or sodium hydride. orgsyn.org This method allows for the chemoselective protection of amines, rendering them inert to subsequent chemical steps in a synthesis. sigmaaldrich.com In cases where protection proves difficult, an alternative procedure using silver cyanide has been shown to improve yields. orgsyn.org Furthermore, derivatives like 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES-NH2) can be used to introduce the SES-protected amine directly into a molecule, for instance, through palladium-catalyzed sulfonamidation reactions. researchgate.netorgsyn.org

Mild Deprotection Strategies and Mechanisms (e.g., fluoride-mediated cleavage).researchgate.netsigmaaldrich.com

The key advantage of the SES group is its facile removal under mild, non-hydrolytic conditions. orgsyn.org Cleavage is most commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), cesium fluoride (CsF), or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). orgsyn.org

The deprotection proceeds via a β-elimination mechanism. acs.org The fluoride ion attacks the silicon atom of the trimethylsilyl (B98337) moiety, which is highly fluorophilic. acs.orgnih.gov This attack initiates an elimination reaction that breaks the carbon-sulfur bond, leading to the release of the free amine along with the volatile and neutral byproducts: fluorotrimethylsilane, ethylene, and sulfur dioxide. acs.orgorgsyn.org This clean decomposition is advantageous as the byproducts are easily removed from the reaction mixture. acs.org The reaction is typically performed at room or elevated temperatures in solvents like acetonitrile (B52724) or DMF. orgsyn.org In some specific cases, N-acylated SES groups can be deprotected even more readily. researchgate.net

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Acetonitrile (CH₃CN), elevated temperature | orgsyn.org |

| Cesium fluoride (CsF) | Dimethylformamide (DMF), elevated temperature | orgsyn.org |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | Varies | orgsyn.org |

| Hydrogen fluoride (HF) | Varies | orgsyn.org |

Activating Properties of SES Derivatives in Complex Organic Reactions.researchgate.netsigmaaldrich.com

Beyond its role as a stable protecting group, the SES group can also function as an activating group, influencing the reactivity of the molecule to facilitate key bond-forming reactions. researchgate.netorgsyn.org This dual functionality enhances its utility in sophisticated organic synthesis.

Enhancing Electrophilicity for Carbon-Carbon Bond Formation.sigmaaldrich.com

The strong electron-withdrawing nature of the sulfonyl group in the SES moiety can significantly acidify an adjacent N-H bond or activate a molecule toward nucleophilic attack, thereby facilitating carbon-carbon bond formation. orgsyn.orgorgsyn.orglibretexts.org For instance, the installation of an SES group on an amino alcohol can acidify the amine nitrogen, enabling subsequent intramolecular cyclization reactions to form heterocycles like azetidines. orgsyn.orgorgsyn.org In this capacity, the SES group not only protects the amine but also acts as a leaving group in the key bond-forming step. orgsyn.orgorgsyn.org This strategy has been applied in the synthesis of non-proteogenic amino acids. orgsyn.org The activation provided by the SES group is crucial for reactions that might otherwise be sluggish or require harsher conditions. nih.gov

Applications in Multi-Component and Cascade Reactions (e.g., Tandem Chain Extension Reactions).sigmaaldrich.com

The unique properties of the SES group have been leveraged in complex reaction sequences, including multi-component reactions (MCRs) and cascade reactions. nih.govtum.de MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. wikipedia.org

A notable application is the use of 2-(trimethylsilyl)ethanesulfonamide (SES-NH2) in a catalytic asymmetric aziridination reaction, which was a key step in a concise total synthesis of (-)-oseltamivir. orgsyn.org In this synthesis, the choice of the SES group was critical, as other sulfonamides gave unsatisfactory results. orgsyn.org Similarly, 2-(trimethylsilyl)ethanesulfonyl azide (B81097) (SES-N3) has been used in metal-catalyzed aziridination reactions and has shown higher enantioselectivity compared to other azide reagents. orgsyn.org These examples highlight how SES derivatives can be integral components in powerful cascade reactions that build molecular complexity rapidly and stereoselectively. nih.govnih.gov

Stereoselective and Regioselective Synthesis with SES-Activated Intermediates

The electron-withdrawing nature of the sulfonyl moiety in the SES group activates the protected nitrogen, rendering adjacent protons more acidic and influencing the reactivity of nearby functional groups. This activation has been harnessed to achieve high levels of stereoselectivity and regioselectivity in various synthetic transformations.

SES-protected aziridines are particularly valuable intermediates due to their enhanced stability and susceptibility to nucleophilic ring-opening reactions. researchgate.netorgsyn.org For example, in a synthesis of the pyrrolidine (B122466) alkaloid (+)-preussin, a key step involves the ring-opening of an SES-aziridine with the lithium anion of an allyl sulfone. orgsyn.orgorgsyn.org Subsequent treatment with TBAF at elevated temperatures induced an isomerization of the alkene, which was followed by a stereoselective 5-endo-trig cyclization and concurrent removal of the SES group to furnish the desired product. orgsyn.orgorgsyn.org

Another notable example of stereoselectivity is the iodosulfonamidation methodology used in a formal synthesis of galantinic acid. orgsyn.org The reaction of an enol ether with an iodine complex in the presence of 2-(trimethylsilyl)ethanesulfonamide (SES-NH2) led to the formation of an iodosulfonamide with high diastereoselectivity. orgsyn.org This intermediate could then be converted to a key sulfonamidoalcohol. orgsyn.org

The regioselectivity of reactions involving SES-protected compounds can also be precisely controlled. In the synthesis of the antiviral drug (-)-oseltamivir, an SES-protected aziridine (B145994) was regioselectively opened with 3-pentanol (B84944) to give the desired ether. orgsyn.org Furthermore, the choice of deprotection conditions for certain SES-protected heterocycles can determine the final product. For instance, an SES-protected pyrroline (B1223166) can be converted to either a pyrrole (B145914) or a pyrroline with a free amine depending on the deprotection strategy employed, showcasing tunable regioselectivity. orgsyn.orgnih.gov

| Target Molecule/System | SES-Activated Intermediate | Key Transformation | Type of Selectivity | Reference |

|---|---|---|---|---|

| (+)-Preussin | SES-aziridine | Nucleophilic ring-opening followed by stereoselective 5-endo-trig cyclization | Stereoselective | orgsyn.orgorgsyn.org |

| Galantinic Acid (formal synthesis) | Enol ether + SES-NH2 | Iodosulfonamidation | Diastereoselective | orgsyn.org |

| (-)-Oseltamivir | SES-aziridine | Regioselective ring-opening with an alcohol | Regioselective | orgsyn.org |

| Pyrrolines/Pyrroles | SES-protected pyrroline | Tunable deprotection leading to different products | Regioselective | orgsyn.orgnih.gov |

Strategic Deployment in Total Synthesis of Natural Products and Complex Molecules

The unique properties of the SES group have made it an invaluable tool in the total synthesis of structurally complex natural products and other challenging molecular targets. total-synthesis.com Its ability to be introduced early in a synthetic sequence, withstand numerous transformations, and be removed selectively under mild conditions makes it a superior choice over many other amine protecting groups. orgsyn.org

Contributions to Alkaloid Synthesis (e.g., Communesin Alkaloids)

The utility of the SES group is prominently featured in the total synthesis of the communesin family of alkaloids, which possess intricate, caged polycyclic structures. nih.govnih.gov In a unified enantioselective total synthesis of all known epoxide-containing communesins, the SES group played a critical role in the final stages. nih.govacs.org

For the synthesis of (-)-communesin G, a key intermediate was protected as the N8'-SES derivative. nih.govsci-hub.se This protected compound, N8'-SES-communesin G, was synthesized efficiently, and the crucial final step was the removal of the SES group. nih.govsci-hub.se Deprotection using tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) afforded (-)-communesin G in good yield. nih.govsci-hub.se Similarly, in the synthesis of (-)-communesin A, the N8'-amine was masked with an SES group, which was cleanly removed with TASF to yield the natural product. nih.govacs.org This strategy highlights the modularity and reliability of the SES group in the endgame of a complex synthesis, where milder deprotection conditions are essential to avoid decomposition of the sensitive final product. nih.gov

Synthesis of Biologically Active Scaffolds and Chiral Building Blocks

The SES group has been instrumental in the synthesis of various biologically active scaffolds and enantiomerically pure building blocks. jocpr.comnih.govrsc.org Its application in the synthesis of l-azetidine-2-carboxylic acid, a non-proteogenic amino acid, demonstrates its utility in preparing chiral building blocks. orgsyn.orgorgsyn.org In this synthesis, SES-Cl was used not only to protect the nitrogen but also to facilitate the cyclization to form the azetidine (B1206935) ring by acting as a leaving group. orgsyn.orgorgsyn.org The orthogonal nature of the SES group allowed for its selective removal in the presence of a t-butyl ester, or for global deprotection to yield the final amino acid. orgsyn.org

The synthesis of (+)-preussin, a potent antifungal agent, further underscores the importance of the SES group. orgsyn.orgorgsyn.org The stereocontrolled construction of the pyrrolidine core was enabled by the use of an SES-protected aziridine intermediate, which allowed for a diastereoselective nucleophilic addition and a subsequent stereoselective cyclization. orgsyn.orgorgsyn.org The mild, fluoride-based deprotection was critical for isolating the target molecule without compromising its stereochemical integrity. orgsyn.org

Methodological Advancements in Protecting Group Chemistry

The development and application of the SES group represent a significant methodological advancement in protecting group chemistry. numberanalytics.com It provides a robust alternative to traditional sulfonamides like the tosyl group, overcoming the major drawback of harsh deprotection conditions. researchgate.netnih.gov The introduction of reagents such as 2-(trimethylsilyl)ethanesulfonamide (SES-NH2) and 2-(trimethylsilyl)ethanesulfonyl azide (SES-N3) has further expanded the utility of this protecting group. orgsyn.org These reagents allow for the direct introduction of a protected nitrogen functionality into a molecule, bypassing the need to first have an amine present. orgsyn.orgsigmaaldrich.com

Analytical Chemistry Methodologies and Spectroscopic Applications

Utilization as a Reference Standard in Nuclear Magnetic Resonance (NMR) Spectroscopy

In the realm of NMR spectroscopy, the establishment of a reliable and consistent reference point for chemical shifts is paramount for the accurate interpretation of spectra. Sodium;2-trimethylsilylethanesulfonate has emerged as a valuable standard, particularly for samples prepared in aqueous solvents.

For NMR analyses conducted in aqueous solutions, such as D₂O, this compound serves a role analogous to that of sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS). blogspot.comucsb.edu Tetramethylsilane (TMS), the primary reference for organic solvents, is insoluble in water, necessitating an alternative for aqueous systems. blogspot.com The prominent signal from the nine equivalent protons of the trimethylsilyl (B98337) group of this compound is set to 0 ppm, providing a sharp and easily identifiable reference point. blogspot.comucsb.edu This practice is in line with IUPAC recommendations to use DSS or a similar compound for all NMR spectra in aqueous solutions to establish a unified chemical shift scale. ucsb.edu

The chemical shift of the reference signal of DSS, and by analogy this compound, is relatively insensitive to changes in pH, which is a significant advantage over other potential standards like sodium trimethylsilyl propionate (TSP). wikipedia.org However, it is important to note that interactions with solutes, particularly at high concentrations or with molecules like cyclodextrins, can cause shifts in the reference peak. caltech.edunih.gov

Interactive Data Table: Comparison of NMR Reference Standards in Aqueous Solutions

| Feature | This compound (assumed analogous to DSS) | Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) | Sodium trimethylsilylpropionate (TSP) |

| Solubility | High in aqueous solutions | High in aqueous solutions wikipedia.org | High in aqueous solutions wikipedia.org |

| Reference Signal | Trimethylsilyl (TMS) group protons | Trimethylsilyl (TMS) group protons blogspot.com | Trimethylsilyl (TMS) group protons nmrprocflow.org |

| Chemical Shift (ppm) | 0.0 | 0.0 blogspot.com | 0.0 nmrprocflow.org |

| pH Sensitivity | Relatively insensitive wikipedia.org | Relatively insensitive to pH wikipedia.org | More sensitive to pH changes wikipedia.org |

| Potential Interactions | Can interact with certain solutes caltech.edunih.gov | Can interact with proteins and other macromolecules nih.govresearchgate.net | Can bind to proteins researchgate.net |

Quantitative NMR (qNMR) has become a powerful primary ratio method for determining the purity and concentration of chemical substances. bipm.orgnih.gov this compound can be employed as an internal standard in qNMR due to its chemical stability and distinct, sharp signal that typically does not overlap with analyte signals.

The internal standard method in qNMR involves adding a known amount of a certified reference material, such as this compound, to a precisely weighed sample of the analyte. sigmaaldrich.comox.ac.uk The purity or concentration of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of the reference signal. ox.ac.uk This method offers high precision and accuracy because the ratio of the analyte to the standard remains constant regardless of the total sample volume or concentration. sigmaaldrich.com

The fundamental equation for purity determination using an internal standard is:

Purityₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ

Where:

I = Integral area of the signal

N = Number of protons giving rise to the signal

M = Molar mass

m = Mass

Purity = Purity of the substance

x = Analyte

std = Internal Standard

For accurate results, it is crucial that the chosen signals for integration are well-resolved and free from overlap with other signals. sigmaaldrich.com

The use of an organosilicon compound like this compound as an internal standard for the qNMR analysis of other organosilicon compounds can be particularly advantageous. Structural similarity can lead to comparable relaxation times (T1), which is a critical parameter for ensuring accurate integration. For precise and accurate qNMR measurements, a sufficient signal-to-noise ratio (at least 250:1 for integration errors < 1%) is essential, which can be achieved by adjusting the number of scans. ox.ac.uk The uniform excitation of both the analyte and standard resonances is also a key requirement. ox.ac.uk While specific precision and accuracy data for this compound were not found in the search results, the general principles of qNMR suggest that with proper experimental setup, high levels of precision and accuracy can be achieved. bipm.orgsigmaaldrich.com

Beyond proton NMR, this compound is also relevant in NMR studies of other nuclei, known as X-nuclei NMR.

Silicon-29 (²⁹Si) NMR spectroscopy is a valuable tool for characterizing the chemical environment of silicon atoms in a molecule. huji.ac.il The ²⁹Si nucleus has a spin of 1/2, which results in sharp NMR signals. huji.ac.il The chemical shift range for ²⁹Si is wide, making it sensitive to subtle changes in the silicon's bonding and environment. huji.ac.il

For this compound, a ²⁹Si NMR experiment would provide a distinct signal for the trimethylsilyl group. The chemical shift of this signal would be characteristic of a silicon atom bonded to three methyl groups and one carbon atom. While the natural abundance of ²⁹Si is low (4.7%), modern NMR techniques can overcome this limitation. ucsb.edupascal-man.com One common issue in ²⁹Si NMR is the broad background signal from the glass NMR tube and the probe, which can be mitigated through various experimental techniques. huji.ac.il

Interactive Data Table: Key Parameters for Relevant Nuclei in NMR

| Nucleus | Spin (I) | Natural Abundance (%) | Relative Sensitivity (to ¹H) |

| ¹H | 1/2 | 99.985 | 1.00 |

| ¹³C | 1/2 | 1.108 | 0.0159 |

| ²⁹Si | 1/2 | 4.70 | 0.00784 |

Investigations using X-Nuclei NMR Spectroscopy

Sodium-23 NMR in Solution Studies

Sodium-23 (²³Na) Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for investigating the local environment of sodium ions in solution. huji.ac.il As the sole natural isotope of sodium, ²³Na is 100% abundant, making it a moderately sensitive nucleus for NMR studies. huji.ac.il However, being a spin 3/2 nucleus, it possesses a nuclear electric quadrupole moment, which can lead to broader spectral lines compared to spin 1/2 nuclei. huji.ac.il The width of the ²³Na NMR signal is highly sensitive to the symmetry of the local electric field gradient; more asymmetric environments result in broader signals. huji.ac.il

In solution studies of sodium 2-trimethylsilylethanesulfonate, ²³Na NMR can provide insights into the ion-pairing dynamics between the sodium cation (Na⁺) and the 2-trimethylsilylethanesulfonate anion. The chemical shift of the ²³Na nucleus is influenced by the electron density around it, which in turn is affected by its interaction with the solvent and the sulfonate group of the anion. By monitoring changes in the chemical shift and the signal's line width, researchers can probe the extent of ion association under various conditions, such as changes in concentration or solvent composition.

Furthermore, NMR relaxation time measurements (T1 and T2) can offer quantitative data on the molecular dynamics. nih.gov The longitudinal (T1) and transverse (T2) relaxation times of the ²³Na nucleus are influenced by the rotational correlation time of the Na⁺ ion and its interaction with surrounding molecules. nih.gov In a solution of sodium 2-trimethylsilylethanesulfonate, these measurements can help characterize the mobility of the sodium ion and the nature of its solvation shell. For instance, a significant interaction with the relatively large 2-trimethylsilylethanesulfonate anion would be expected to alter the relaxation behavior compared to a simple sodium chloride solution, which is often used as a reference. huji.ac.il Quantitative ²³Na NMR has been demonstrated as a reliable method for determining sodium concentration in various solutions. researchgate.net

Table 1: Properties of the Sodium-23 Nucleus

| Property | Value |

|---|---|

| Spin (I) | 3/2 |

| Natural Abundance | 100% |

| Chemical Shift Range | ~72 ppm |

| Reference Compound | 0.1 M NaCl in D₂O |

Development and Validation of Analytical Methods for the Compound and its Derivatives

Chromatographic Separation and Detection Methods (e.g., HPLC, GC)

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. nih.gov The choice between methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends primarily on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive technique for separating components in a liquid sample. nih.gov Given that sodium 2-trimethylsilylethanesulfonate is an ionic salt and thus non-volatile, HPLC is the preferred chromatographic method for its analysis. A specific mode of HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), is particularly well-suited for highly polar and ionic compounds. lcms.cz In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. lcms.cz This allows for the retention and separation of polar analytes.

For detection, since the compound lacks a UV chromophore, a universal detector that does not rely on light absorption is necessary. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be suitable choices. lcms.cz Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) would provide both high sensitivity and structural confirmation. nih.gov

Table 3: Illustrative HPLC-HILIC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | HILIC Stationary Phase (e.g., Amide, Zwitterionic) |

| Mobile Phase | Acetonitrile (B52724) / Ammonium (B1175870) Acetate Buffer |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | ELSD / CAD / Mass Spectrometer |

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the ionic and non-volatile nature of sodium 2-trimethylsilylethanesulfonate, it cannot be directly analyzed by GC. A chemical derivatization step would be required to convert the salt into a more volatile and thermally stable compound, which would add complexity to the analytical procedure. Therefore, GC is generally not a practical method for the routine analysis of this compound.

Principles of Method Validation in Academic Analytical Research

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. llri.inwjarr.com It is a critical requirement for ensuring the quality, reliability, and consistency of analytical data in any research setting. wjarr.com The validation process involves evaluating several key performance characteristics to establish that the method is accurate, precise, and specific for the analyte . slideshare.net

The core principles of method validation revolve around systematically assessing the following parameters:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. slideshare.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. llri.in It is often determined by analyzing a sample with a known concentration (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. llri.in It is typically evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time. llri.in

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. llri.in

Reproducibility: Precision between different laboratories, which assesses the transferability of the method. llri.in

Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com

Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com

Linearity: Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. wjarr.com

Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. slideshare.net

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, temperature). wjarr.com It provides an indication of the method's reliability during normal usage.

Table 4: Summary of Analytical Method Validation Parameters

| Parameter | Description |

|---|---|

| Specificity | Ability to measure the analyte in the presence of other components. slideshare.net |

| Accuracy | Closeness of the measured value to the true value. llri.in |

| Precision | Agreement between a series of measurements. llri.in |

| LOD | Lowest concentration that can be detected. wjarr.com |

| LOQ | Lowest concentration that can be accurately and precisely measured. wjarr.com |

| Linearity | Proportionality of the signal to the analyte concentration. wjarr.com |

| Range | Concentration interval where the method is accurate, precise, and linear. slideshare.net |

| Robustness | Resistance to small, deliberate changes in method parameters. wjarr.com |

Computational Chemistry and Mechanistic Insights

Theoretical Elucidation of Molecular Structure and Conformation

Computational modeling allows for a detailed examination of the three-dimensional structure and preferred spatial arrangements of the 2-(trimethylsilyl)ethanesulfonyl (SES) group.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in defining the electronic structure of sulfonate-containing compounds. acs.org DFT studies can precisely calculate fundamental geometric and electronic properties. For sodium 2-trimethylsilylethanesulfonate, these calculations would typically be performed at levels of theory like B3LYP with basis sets such as aug-cc-pVTZ to achieve a balance of accuracy and computational cost. nih.govrsc.org

Key parameters derived from DFT calculations include bond lengths, bond angles, dihedral angles, and the distribution of electron density. For instance, DFT calculations on analogous sulfonic acids reveal a nearly orthogonal arrangement between the S-O bond and adjacent groups. nih.gov The calculations can also quantify the partial charges on each atom, confirming the high polarity of the sulfonate headgroup and the nonpolar nature of the trimethylsilyl (B98337) terminus. This charge distribution is crucial for understanding the molecule's behavior as a surfactant and its interactions with solvents. nih.gov

Table 1: Representative DFT-Calculated Parameters for a Sulfonate Headgroup Note: This table presents typical values for alkyl sulfonates as illustrative examples derived from computational studies on similar structures. Actual values for sodium 2-trimethylsilylethanesulfonate would require specific calculation.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| S=O Bond Length | ~1.45 Å | Indicates a strong double bond character. |

| S-O- Bond Length | ~1.60 Å | Longer than S=O, indicating single bond character. |

| S-C Bond Length | ~1.80 Å | Typical length for a sulfur-carbon single bond. |

| O=S=O Bond Angle | ~120° | Reflects the sp2-like hybridization around the sulfur atom. |

| Natural Bond Orbital (NBO) Charge on Sulfur | Highly positive | Shows the electron-withdrawing nature of the oxygen atoms. |

| NBO Charge on Oxygen | Highly negative | Highlights the localization of negative charge on the sulfonate oxygens. |

The flexibility of the ethyl linker in sodium 2-trimethylsilylethanesulfonate allows for multiple conformations. Conformational analysis, often performed using both quantum mechanics and molecular mechanics (MM) force fields, helps identify the lowest energy (most stable) arrangements of the molecule. The presence of the bulky trimethylsilyl group introduces specific steric and electronic effects that influence these conformations. nih.govacs.org

Mechanistic Probing of Reactions Involving 2-(Trimethylsilyl)ethanesulfonyl Derivatives

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is widely used as a protecting group for amines in organic synthesis. researchgate.netorgsyn.org Computational chemistry is crucial for understanding the mechanisms of both the protection (sulfonylation) and deprotection steps.

Every chemical reaction proceeds through a high-energy transition state (TS). Computational methods can locate the geometry of these transient species and calculate their energy, which corresponds to the activation barrier of the reaction. For reactions involving SES derivatives, such as the fluoride-mediated deprotection, chemists can model the entire reaction pathway.

For example, in a nucleophilic attack on a sulfonyl group, different mechanisms like SN2 (bimolecular) or SN1 (unimolecular, proceeding through a sulfonylium cation) are possible. nih.govrsc.org DFT calculations can map out the potential energy surface for each pathway. In glycosylation reactions involving sulfonate leaving groups, DFT has been used to model the SN2 transition state, showing how a sodium ion can bridge the nucleophile and the electrophile, pre-organizing the TS for reaction. nih.gov Similarly, for the deprotection of SES-amides, a proposed E2-like elimination mechanism initiated by fluoride (B91410) attack on the silicon atom can be modeled. Transition state analysis would reveal the synchronicity of the Si-F bond formation and the C-S bond cleavage. Distortion/interaction analysis is a modern technique used to break down the activation energy of a transition state into components of structural distortion and intermolecular interaction, providing deeper mechanistic insight. acs.org

By calculating the Gibbs free energy (ΔG) of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This profile allows for a direct comparison of the feasibility of different mechanistic pathways. nih.gov

For SES-mediated reactions, this approach can rationalize observed chemical behavior. For instance, the mild conditions required for SES group removal using fluoride ions can be explained by a low calculated activation energy for the fluoride-induced elimination pathway compared to other potential side reactions. In contrast, the stability of the SES group to many other reagents is explained by high activation barriers for reaction with those reagents. Computational studies on the solvolysis of related arenesulfonyl chlorides have shown that the energy of the transition state is influenced by steric factors and solvation, which can be quantified to predict reactivity. researchgate.net

Table 2: Illustrative Energetic Profile for a Hypothetical SES-Amine Deprotection Note: This table provides a conceptual energetic profile based on known mechanisms. Specific energy values (in kJ/mol) are illustrative.

| Reaction Coordinate Step | Description | Relative Gibbs Free Energy (ΔG) |

|---|---|---|

| Reactants (SES-Amide + F-) | Initial state of the system. | 0.0 |

| Transition State 1 (TS1) | Fluoride attack on silicon, forming a pentacoordinate intermediate. | +60 |

| Intermediate (Pentacoordinate Silicate) | A transient, high-energy species. | +25 |

| Transition State 2 (TS2) | Concerted elimination of the sulfonyl group and ethylene. | +85 |

| Products (Amine + SO2 + Ethylene + TMS-F) | Final, stable products of the reaction. | -50 |

In Silico Design and Prediction of Novel SES-Modified Compounds

In silico (computational) methods are increasingly used to design new molecules with desired properties, accelerating the discovery process and reducing experimental costs. youtube.commdpi.com While specific examples for SES-modified compounds are not prevalent in the literature, the established methodologies are directly applicable.

The process often begins with a known molecule or scaffold. mdpi.com For instance, if a biologically active peptide has stability issues, one could computationally model versions where specific amine groups are protected with an SES group. Using techniques like Quantitative Structure-Activity Relationship (QSAR) or machine learning models trained on experimental data, it's possible to predict how the SES modification would affect properties like cell permeability, metabolic stability, or target binding affinity. nih.govdiva-portal.org

For materials science applications, DFT calculations could predict the self-assembly behavior of novel SES-based surfactants by modeling their interactions and packing in different environments. nih.gov By systematically modifying the structure in silico (e.g., changing the alkyl chain length or replacing the trimethylsilyl group) and calculating the resulting properties, researchers can screen a vast chemical space to identify promising candidates for synthesis and experimental validation. This predictive power helps focus laboratory efforts on compounds most likely to succeed. youtube.commdpi.com

Simulation Studies on Solvent Effects and Solvation Dynamics

Computational studies focusing specifically on the solvent effects and solvation dynamics of sodium 2-trimethylsilylethanesulfonate (DSS) through methods like molecular dynamics (MD) or quantum mechanics/molecular mechanics (QM/MM) are not extensively available in publicly accessible research literature. While DSS is a widely utilized internal standard in NMR spectroscopy for aqueous solutions, detailed computational investigations into its specific interactions with surrounding solvent molecules, the structure of its solvation shells, and the dynamics of these interactions are sparse.

However, the principles of solvation for similar molecules and the experimental observations of DSS's behavior in solution can inform a qualitative understanding of what such simulations would explore. DSS is an amphiphilic molecule, possessing a nonpolar trimethylsilyl head group and a polar sulfonate tail group linked by a short ethyl chain. This structure dictates its interaction with solvents, particularly water.

Experimental studies using techniques like pulsed field gradient NMR have shown that DSS has a tendency to self-associate and form aggregates at higher concentrations. nih.gov Furthermore, its interactions with charged or hydrophobic solutes, such as proteins and detergent micelles, have been documented, which can lead to changes in the chemical shift of its reference signal. nih.govnih.gov These interactions are fundamentally governed by the solvation of the DSS molecule.

A computational study of DSS solvation would typically investigate:

Solvation Shell Structure: This involves calculating radial distribution functions (RDFs) for solvent molecules (e.g., water) around different parts of the DSS anion. It would be expected that water molecules would show strong ordering around the negatively charged sulfonate group, forming hydrogen bonds. In contrast, the hydrophobic trimethylsilyl group would induce a different type of solvent structuring, often referred to as a "hydrophobic hydration" shell, where water molecules form a more ordered, cage-like structure to maximize their own hydrogen bonding.

Solvation Dynamics: Time correlation functions would be used to analyze the residence time of solvent molecules within the first solvation shell of the sulfonate and trimethylsilyl groups. This would quantify how long, on average, a water molecule remains associated with each part of the DSS anion, providing insight into the strength and nature of the interactions.

Solvent Effects on Conformation: Simulations could explore how the solvent influences the conformational preferences of the ethyl linker connecting the head and tail groups of DSS.

Aggregation Propensity: Molecular dynamics simulations of multiple DSS molecules in a solvent box could be used to study the initial stages of self-aggregation. By analyzing the interactions between DSS molecules, researchers could understand the driving forces (hydrophobic vs. electrostatic) for the experimentally observed aggregation. nih.gov

While specific data tables for DSS are not available from dedicated simulation studies, the table below illustrates the type of data that such a study would aim to produce, based on typical analyses for similar surfactant or ionic molecules in aqueous solution.

Table 1: Illustrative Data from a Hypothetical Solvation Study of the 2-trimethylsilylethanesulfonate Anion in Water This table is for illustrative purposes only and does not represent actual published research data on this specific compound.

| Parameter | Group | Value | Unit | Description |

|---|---|---|---|---|

| First Solvation Shell Peak (g(r)) | Sulfonate (-SO₃⁻) Oxygen | 1.8 | Å | Represents the most probable distance of water hydrogens to the sulfonate oxygens, indicating strong hydrogen bonding. |

| Trimethylsilyl (-Si(CH₃)₃) | 3.5 | Å | Represents the distance of closest approach for water molecules to the hydrophobic head group. | |

| Coordination Number | Sulfonate (-SO₃⁻) | 6-8 | - | The average number of water molecules in the first solvation shell around the polar sulfonate group. |

| Trimethylsilyl (-Si(CH₃)₃) | 12-16 | - | The average number of water molecules in the first hydrophobic hydration shell. | |

| Solvent Residence Time | Sulfonate (-SO₃⁻) Shell | 10-15 | ps | The typical time a water molecule spends in the first solvation shell of the sulfonate group before exchanging. |

| Trimethylsilyl (-Si(CH₃)₃) Shell | 3-5 | ps | The typically shorter residence time of water around the hydrophobic group compared to the polar group. |

| Self-Diffusion Coefficient (D) | DSS Monomer | ~0.5 | 10⁻⁵ cm²/s | The diffusion rate of a single DSS molecule in dilute aqueous solution at standard conditions. |

Applications in Materials Science Research

Incorporation of the 2-Trimethylsilylethanesulfonate Anion in Ionic Liquids

Synthesis and Characterization of Organosilanesulfonate-Based Room Temperature Ionic Liquids (RTILs)

No specific synthesis or characterization data for RTILs containing the 2-trimethylsilylethanesulfonate anion is available in the reviewed literature. General synthesis routes for ionic liquids typically involve metathesis or alkylation reactions. researchgate.net Characterization would generally involve techniques like NMR and elemental analysis to confirm the structure and purity. researchgate.net

Tribological Performance as Lubricants and Lubricant Additives

There is no data on the tribological performance of ionic liquids with the 2-trimethylsilylethanesulfonate anion.

Friction Reduction Mechanisms on Various Surfaces

Information on the friction reduction mechanisms for this specific anion is not available.

Wear Prevention and Surface Protection Properties

Information on the wear prevention properties for this specific anion is not available.

Influence of Anion Structure on Lubricating Behavior

While the anion structure is known to generally influence lubrication, no studies on the specific influence of the 2-trimethylsilylethanesulfonate anion have been found.

Thermal and Chemical Stability of Organosilanesulfonate Ionic Liquids in Material Applications

The thermal and chemical stability of ionic liquids containing the 2-trimethylsilylethanesulfonate anion has not been reported in the available scientific literature. Generally, the thermal stability of ionic liquids is assessed using thermogravimetric analysis (TGA). nih.gov

Development of Advanced Materials and Composites Utilizing Organosilicon Moieties

Organosilicon moieties are integral to the formulation of advanced composite materials, acting as coupling agents that enhance the interface between organic polymer matrices and inorganic fillers. This improved adhesion leads to materials with superior mechanical properties and durability.

While direct research on sodium;2-trimethylsilylethanesulfonate's role is scarce, the principles of using silyl-containing compounds in composites are well-established. For instance, silane (B1218182) coupling agents, which share the silicon-carbon bond characteristic of organosilicon compounds, are crucial in the manufacturing of materials ranging from fiberglass to dental composites. These agents modify the surface of inorganic fillers, making them more compatible with the polymer matrix. This results in a composite material that can better withstand mechanical stress and environmental degradation.

The trimethylsilyl (B98337) group present in this compound could theoretically contribute to the hydrophobic and thermal stability of a composite material if incorporated. However, without specific research data, its effectiveness as a coupling agent or a performance-enhancing additive in composites remains speculative.

Table 1: General Properties of Organosilicon-Based Composites

| Property | Enhancement Provided by Organosilicon Moieties |

| Mechanical Strength | Improved adhesion between filler and matrix |

| Thermal Stability | Resistance to high temperatures |

| Hydrophobicity | Water-repellent surface properties |

| Durability | Increased resistance to weathering and chemical attack |

This table represents the general benefits of incorporating organosilicon compounds into composites and is not based on specific data for this compound.

Surface Modification and Coating Technologies

Surface modification is a key technology for altering the surface properties of a material without changing its bulk characteristics. Organosilicon compounds are frequently used for this purpose to impart hydrophobicity, improve adhesion, or create protective layers.

The structure of this compound, featuring a polar sulfonate head and a nonpolar trimethylsilyl tail, suggests potential as a surfactant or surface-active agent. In theory, this amphiphilic nature could be exploited in surface modification processes. The trimethylsilyl group could orient outwards from a surface, creating a low-energy, hydrophobic layer.

Research into similar compounds demonstrates the potential of silyl-containing surfactants in various applications. For example, in emulsion polymerization, surfactants are critical for stabilizing polymer particles and influencing the properties of the final product. An organosilicon surfactant could potentially offer unique benefits, such as improved thermal stability of the resulting polymer latex.

However, no specific studies were found that utilize this compound for surface modification or as a component in coating technologies. The practical application and efficacy of this compound for such purposes require dedicated research and empirical validation.

Table 2: Potential Surface Modification Applications Based on Molecular Structure

| Application | Theoretical Role of this compound |

| Hydrophobic Coatings | The trimethylsilyl group could create a water-repellent surface. |

| Emulsion Polymerization | Could act as a stabilizing surfactant for polymer colloids. |

| Adhesion Promotion | The polar sulfonate group might bond to a substrate, while the organosilicon portion interacts with a topcoat. |

This table is based on theoretical applications derived from the chemical structure of the compound and the known behavior of similar molecules.

Future Research Directions and Emerging Paradigms

Innovations in Green Chemistry for the Synthesis of Organosilicon Sulfonates

The chemical industry's shift towards sustainability has placed a strong emphasis on the development of environmentally benign synthetic methods. mdpi.com The synthesis of organosilicon sulfonates, traditionally reliant on multi-step procedures, is a prime area for green innovation. mdpi.com Future research is increasingly focused on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key research thrusts in the green synthesis of these compounds include:

Solvent-Free Synthesis: Researchers have demonstrated novel solvent-free techniques for producing sulfonic acid group-functionalized mesoporous organosilica. rsc.org This is achieved through the self-assembly of precursors under melting conditions, completely avoiding the use of additional solvents. rsc.org

Direct Synthesis Methods: The direct process, historically significant for producing organosilanes, is being explored as a more atom-economical route. mdpi.com Adapting direct synthesis for organosilicon sulfonates could drastically reduce the number of synthetic steps and associated waste streams. mdpi.com

Catalytic Routes: The use of silicon compounds as catalysts, rather than just reagents, is a growing field. researchgate.net Developing catalytic systems for the direct sulfonation of organosilanes would represent a significant leap forward in efficiency and sustainability. researchgate.netresearchgate.net

Bio-based Precursors: Investigating the use of biomolecules for the synthesis of related sulfonated nanoparticles points towards a future where fossil fuel-derived starting materials could be replaced. nih.gov For instance, a sustainable approach has been developed for synthesizing sodium lignosulfonate nanoparticles using chitosan. nih.gov

These green chemistry principles are not only aimed at reducing the environmental impact but also at enhancing the efficiency and cost-effectiveness of producing organosilicon sulfonates. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Organosilicon Sulfonates

| Methodology | Key Principles | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Synthesis | Multi-step reactions, use of stoichiometric reagents and organic solvents. | Well-established and understood reaction pathways. | Improving yields and purity. |

| Solvent-Free Synthesis | Reactions conducted in the absence of solvents, often under melt conditions. rsc.org | Reduced solvent waste, lower environmental impact, potential for higher throughput. rsc.org | Optimizing reaction conditions (temperature, pressure) and precursor design. rsc.org |

| Direct Process | Direct reaction of elemental silicon with organic halides or alcohols. mdpi.com | High atom economy, reduced number of synthetic steps, cost-effective. mdpi.com | Developing catalysts for selective sulfonation of silicon-carbon bonds. |

| Green Catalysis | Use of reusable and non-toxic catalysts to promote reactions. researchgate.net | Increased efficiency, lower catalyst loading, reduced waste from stoichiometric reagents. researchgate.net | Design of robust organometallic or solid-acid catalysts for sulfonation. |

Expanded Scope of the SES Protecting Group in Complex Chemical Biology Synthesis

The 2-(trimethylsilyl)ethanesulfonyl (SES) group has proven to be a robust and versatile protecting group for amines. researchgate.netorgsyn.org Its stability across a wide range of reaction conditions, combined with its mild and selective deprotection, makes it highly valuable in multi-step organic synthesis. orgsyn.org The future of the SES group lies in its application to increasingly complex synthetic challenges, particularly in the realm of chemical biology.

The protection of reactive functionalities is essential in the chemical synthesis of biopolymers like peptides and oligonucleotides to prevent unwanted side reactions. springernature.com The SES group is particularly well-suited for these applications.

Solid-Phase Peptide Synthesis (SPPS): The SES group has been successfully employed in SPPS for the synthesis of complex cyclic peptides. researchgate.net Future work will likely focus on incorporating the SES group to protect amino acid side chains, enabling the synthesis of peptides with intricate post-translational modifications and unnatural amino acids. ucl.ac.uk The orthogonality of the SES group, allowing its removal without affecting other protecting groups, is key to these advanced synthetic strategies. ucl.ac.uk

Oligonucleotide Synthesis: The synthesis of modified oligonucleotides for therapeutic or diagnostic purposes is a rapidly growing field. nih.gov The SES group offers a stable protection strategy for the exocyclic amino groups of nucleobases, withstanding the conditions of automated DNA/RNA synthesis. Research is expected to expand its use in the synthesis of nucleic acid analogues and conjugates, such as peptide-oligonucleotide hybrids. springernature.com

Glycochemistry: The synthesis of complex carbohydrates and glycoconjugates presents significant challenges due to the multitude of hydroxyl groups requiring protection. While less explored, the development of SES-based protecting groups for alcohols could provide new orthogonal strategies in this demanding area of chemical biology.

A key advantage of the SES group over traditional sulfonamides like the p-toluenesulfonyl (Ts) group is the ability to control the reaction outcome during deprotection. nih.gov For example, deprotection of SES-protected pyrrolines can yield either pyrroles or the free-amine pyrrolines depending on the conditions, a level of control not achievable with the Ts group. nih.gov This tunability is highly desirable for creating molecular diversity in complex biological scaffolds.

Integration of Advanced Spectroscopic Techniques for In Situ Monitoring of SES Reactions

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and mechanisms. youtube.com The integration of advanced spectroscopic techniques for in situ (in the reaction vessel) monitoring is transforming chemical process development. semanticscholar.org This paradigm is particularly relevant for reactions involving the SES group, both in its installation and cleavage.

In situ spectroscopy allows researchers to observe transient and labile species that would be missed by traditional offline analysis. spectroscopyonline.com Techniques such as infrared (IR) and Raman spectroscopy are powerful tools for tracking changes in chemical bonding in real-time. frontiersin.org

Future research will focus on applying a suite of these techniques to SES chemistry:

Time-Resolved Infrared (IR) Spectroscopy: This technique can monitor the real-time disappearance of the amine starting material and the appearance of the SES-sulfonamide during protection reactions. numberanalytics.com For deprotection, it can track the cleavage of the C-S bond and the re-emergence of the free amine. This data provides invaluable kinetic information for optimizing reaction times and temperatures. frontiersin.org

In Situ Raman Spectroscopy: Raman spectroscopy is highly sensitive to the vibrations of non-polar bonds and can be used in aqueous media, making it suitable for monitoring reactions in biological contexts. It can provide complementary information to IR spectroscopy, particularly for the S-O and Si-C bonds within the SES group.

X-Ray Absorption Spectroscopy (XAS): For reactions involving catalysts, synchrotron-based XAS can provide element-specific information about the electronic structure and coordination environment of the catalyst's active site throughout the reaction. semanticscholar.orgfrontiersin.org

By combining data from these in situ methods, a comprehensive, real-time picture of the reaction can be constructed, enabling more rapid and effective process optimization. youtube.com

Table 2: In Situ Spectroscopic Techniques for Monitoring SES Reactions

| Technique | Information Provided | Application to SES Chemistry | Advantages |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Changes in vibrational modes of polar functional groups (N-H, S=O). frontiersin.org | Monitoring the formation/cleavage of the N-S bond in the sulfonamide. | High sensitivity to key functional group changes. spectroscopyonline.com |

| Raman Spectroscopy | Vibrational modes of non-polar bonds and symmetric vibrations. spectroscopyonline.com | Probing the Si-C and S-O bonds; useful in aqueous solutions. | Complementary to IR; low interference from water. |

| X-Ray Absorption Spectroscopy (XAS) | Electronic state and local atomic structure of specific elements (e.g., metal catalysts). frontiersin.org | Investigating the mechanism of catalyzed SES installation or deprotection reactions. | Element-specific and provides detailed structural information on catalysts. semanticscholar.org |

| Nuclear Magnetic Resonance (NMR) | Changes in the chemical environment of specific nuclei (¹H, ¹³C, ²⁹Si). | Tracking the disappearance of starting materials and appearance of products. | Provides detailed structural information on species in solution. |

Rational Design of Next-Generation Materials Leveraging Organosilanesulfonate Chemistry

The unique chemical structure of organosilanesulfonates, combining a hydrophobic trimethylsilyl (B98337) group with a hydrophilic sulfonate head, imparts amphiphilic properties that can be harnessed for the creation of new materials. The rational design of materials involves creating structures with specific, predetermined properties and functionalities. nih.govnih.gov

Future research in this area will likely focus on using sodium 2-trimethylsilylethanesulfonate and its derivatives as building blocks for: